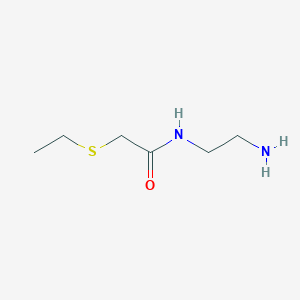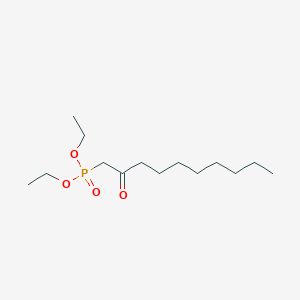
Phosphoric triamide, hexakis(2-cyanoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric triamide, hexakis(2-cyanoethyl)- is a chemical compound with the molecular formula C18H24N9OP and a molecular weight of 413.42 g/mol . This compound is known for its unique structure, which includes six 2-cyanoethyl groups attached to a phosphoric triamide core. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of phosphoric triamide, hexakis(2-cyanoethyl)- typically involves the reaction of phosphoric triamide with 2-cyanoethyl groups under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the attachment of the 2-cyanoethyl groups to the phosphoric triamide core . Industrial production methods may involve large-scale reactions in specialized reactors to ensure the efficient production of the compound.
Chemical Reactions Analysis
Phosphoric triamide, hexakis(2-cyanoethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of one or more 2-cyanoethyl groups with other functional groups .
Scientific Research Applications
Phosphoric triamide, hexakis(2-cyanoethyl)- has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used in studies involving enzyme inhibition and protein interactionsIn industry, it is used in the production of specialized materials and as a catalyst in certain chemical processes .
Mechanism of Action
The mechanism of action of phosphoric triamide, hexakis(2-cyanoethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or proteins, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phosphoric triamide, hexakis(2-cyanoethyl)- can be compared with other similar compounds, such as other phosphoric triamides and cyclic phosphoric triamides. These compounds share a similar core structure but differ in the functional groups attached to the phosphoric triamide core. The uniqueness of phosphoric triamide, hexakis(2-cyanoethyl)- lies in its six 2-cyanoethyl groups, which confer distinct chemical properties and reactivity compared to other phosphoric triamides .
Similar compounds include:
- Phosphoric triamide, hexakis(2-cyanoethyl)- (9CI)
- Cyclic phosphoric triamides
- Other phosphoric triamides with different functional groups .
Properties
CAS No. |
154316-31-1 |
|---|---|
Molecular Formula |
C18H24N9OP |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-[bis[bis(2-cyanoethyl)amino]phosphoryl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C18H24N9OP/c19-7-1-13-25(14-2-8-20)29(28,26(15-3-9-21)16-4-10-22)27(17-5-11-23)18-6-12-24/h1-6,13-18H2 |
InChI Key |
QWMZEOSPPHNIIP-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC#N)P(=O)(N(CCC#N)CCC#N)N(CCC#N)CCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


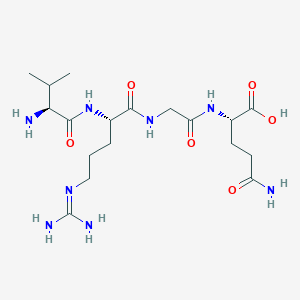
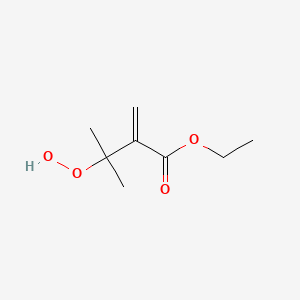
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)
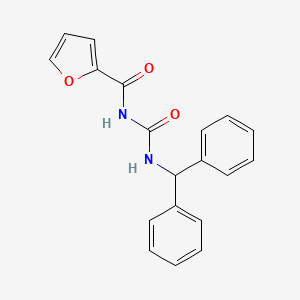
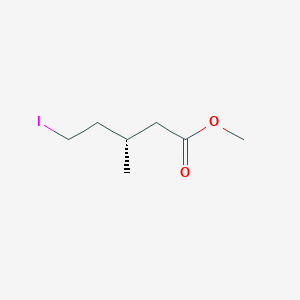
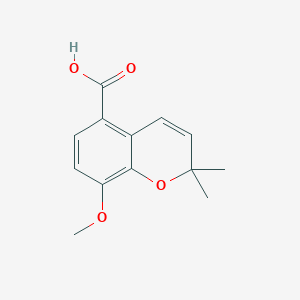
![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
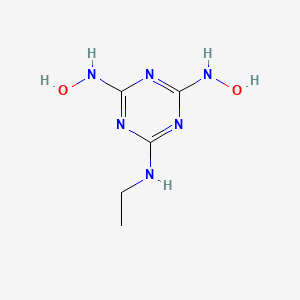
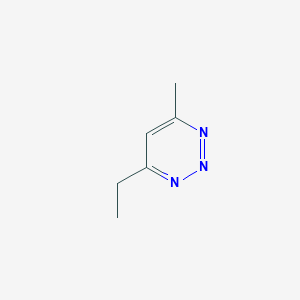

![N-{8-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]octylidene}hydroxylamine](/img/structure/B14267479.png)
![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)
